3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096334-41-5
VCID: VC8254478
InChI: InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-11-8-12-16(17(15)22)23-18(24)25-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3,(H,23,24)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F
Molecular Formula: C20H23BFNO4
Molecular Weight: 371.2 g/mol

3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester

CAS No.: 2096334-41-5

Cat. No.: VC8254478

Molecular Formula: C20H23BFNO4

Molecular Weight: 371.2 g/mol

* For research use only. Not for human or veterinary use.

3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester - 2096334-41-5

Specification

CAS No. 2096334-41-5
Molecular Formula C20H23BFNO4
Molecular Weight 371.2 g/mol
IUPAC Name benzyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Standard InChI InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-11-8-12-16(17(15)22)23-18(24)25-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3,(H,23,24)
Standard InChI Key UHCMAXKZBAJKSQ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, benzyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, reflects its functional groups and substitution pattern. The molecular formula is C₂₀H₂₃BFNO₄, with a molecular weight of 371.2 g/mol .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number2096334-41-5
PubChem CID46738001
Molecular FormulaC₂₀H₂₃BFNO₄
Molecular Weight371.2 g/mol
Synonyms4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester; benzyl N-[3-fluoro-4-(pinacolatoboryl)phenyl]carbamate

Structural Features

The compound’s structure comprises:

  • A phenyl ring substituted with fluorine (2-position) and a Cbz-protected amino group (3-position).

  • A boronic acid pinacol ester at the 4-position, which stabilizes the boronic acid moiety against hydrolysis .

Synthesis and Optimization

Stepwise Synthesis Protocol

The synthesis involves three primary steps:

Amino Group Protection

The free amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent borylation .

Borylation Reaction

A palladium-catalyzed borylation introduces the boronic acid group. For example, Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ to achieve high yields .

Pinacol Ester Formation

The boronic acid is converted to its pinacol ester using pinacol and a dehydrating agent, enhancing stability. This step is critical for storage and handling .

Industrial-Scale Considerations

Large-scale production optimizes solvent systems (e.g., tetrahydrofuran/water mixtures) and catalyst recycling to reduce costs. Yield improvements up to 85% have been reported using flow chemistry techniques .

Chemical Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions with aryl halides, forming biaryl structures. For example, coupling with 4-bromoanisole yields 3-(Cbz-amino)-2-fluoro-4’-methoxybiphenyl, a precursor to kinase inhibitors .

Deprotection and Functional Group Interconversion

  • Cbz Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding a free amine.

  • Boronic Acid Activation: Treatment with aqueous HCl converts the pinacol ester to the reactive boronic acid, enabling further conjugation .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives
Cbz DeprotectionH₂ (1 atm), Pd/C, EtOHFree amine intermediate
OxidationH₂O₂, NaOHPhenol derivatives

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound is a key building block for Bruton’s tyrosine kinase (BTK) inhibitors, such as ibrutinib analogs. The fluorine atom enhances metabolic stability, while the boronic acid facilitates late-stage functionalization .

Protease Inhibitor Development

Boronic acid derivatives inhibit proteases like the 20S proteasome, with applications in cancer therapy. The Cbz group allows selective masking of the amine during prodrug synthesis .

Comparative Analysis with Structural Analogs

Positional Isomers

  • 4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester: The fluorine and boronic ester groups are transposed, altering electronic properties and reactivity .

  • 3-(Boc-Amino)-2-fluorophenylboronic acid, pinacol ester: The tert-butoxycarbonyl (Boc) group offers orthogonal deprotection conditions compared to Cbz .

Stability and Solubility Profiles

The pinacol ester confers superior stability over free boronic acids, with a half-life >6 months at 25°C. Aqueous solubility remains low (<0.1 mg/mL), necessitating formulation with co-solvents like DMSO .

Future Directions and Research Opportunities

Expanding Cross-Coupling Applications

Recent advances in photoredox catalysis could enable C–H borylation directly on complex scaffolds, bypassing traditional protection-deprotection steps .

Targeted Drug Delivery Systems

Conjugation with nanoparticles or antibody-drug conjugates (ADCs) may enhance the bioavailability of boronic acid-based therapeutics .

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